2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL
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Overview
Description
2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a propylsulfanyl group at the second position, a trifluoromethyl group at the fifth position, and a hydroxyl group at the third position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed through a cyclization reaction involving appropriate starting materials.
Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable propylthiol reagent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and alcohols.
Substitution: Various substituted pyridine derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features and functional groups. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL: Similar structure but with a methylsulfanyl group instead of a propylsulfanyl group.
2-(Propylsulfanyl)-3-(trifluoromethyl)pyridine: Similar structure but without the hydroxyl group.
5-(Trifluoromethyl)pyridin-3-OL: Similar structure but without the propylsulfanyl group.
Uniqueness
2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL is unique due to the specific combination of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the propylsulfanyl and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-propylsulfanyl-5-(trifluoromethyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NOS/c1-2-3-15-8-7(14)4-6(5-13-8)9(10,11)12/h4-5,14H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLNKALBXXWXJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=C(C=N1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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